This guide serves as a technical reference for 2-Methyl-6-phenoxyaniline (CAS 60287-70-9), a critical intermediate in the synthesis of small-molecule kinase inhibitors.[1][2][3] The following content is structured to sup...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical reference for 2-Methyl-6-phenoxyaniline (CAS 60287-70-9), a critical intermediate in the synthesis of small-molecule kinase inhibitors.[1][2][3] The following content is structured to support analytical method development, quality control, and synthetic optimization.
2-Methyl-6-phenoxyaniline represents a "privileged scaffold" in medicinal chemistry, particularly in the design of Btk (Bruton's tyrosine kinase) inhibitors and other immunomodulatory drugs.[1][2] Its structural uniqueness lies in the ortho, ortho-disubstitution pattern flanking the primary amine.[1][2]
Steric Environment: The C2-methyl and C6-phenoxy groups create a sterically congested environment around the amine (
).[1][2] This impacts nucleophilicity, often requiring forcing conditions or specific catalysts (e.g., Buchwald-Hartwig Pd-catalysis) for subsequent coupling reactions.[1][2]
Electronic Effects: The phenoxy group acts as an electron-donating group (EDG) by resonance but electron-withdrawing by induction.[1][2][3] The methyl group is a weak EDG.[1][2] This combination makes the aniline ring electron-rich, susceptible to oxidation if not stored properly.[1][2]
Spectroscopic Characterization
The following data represents the consensus spectroscopic signature for this molecule. Due to the specific substitution pattern, resolution of the aromatic region requires high-field NMR (≥400 MHz).[2]
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine absorption).[1][2]
Synthesis Context & Impurity Profile
Understanding the synthesis is crucial for identifying potential impurities in the spectra.[2] The compound is typically synthesized via a copper-catalyzed Ullmann-type coupling.[1][2][3]
Figure 2: Synthetic pathway highlights potential impurities detectable by MS (Impurity A) and NMR (Impurity B).
Impurity Flags:
Unreacted Halide: Look for isotopic patterns in MS (e.g., M/M+2 ratio for Bromine) if the starting material was brominated.[2]
Oxidation: Anilines darken upon air exposure.[1][2] A broad "hump" in the baseline of the NMR (5–8 ppm) often indicates polymerization or oxidation products (quinone imines).[2]
References
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 12217349, 2-Methyl-6-phenoxyaniline. Retrieved from [Link][1][2]
Maitland, J. et al. (2018).[1][2] Process for the Preparation of Ibrutinib and New Synthesis Intermediate. WIPO Patent Application WO/2018/0222909.[1][2] (Contextual reference for aniline intermediates in kinase inhibitor synthesis).
Advanced Mass Spectrometry Analysis of 2-Methyl-6-phenoxyaniline: A Technical Guide
Executive Summary 2-Methyl-6-phenoxyaniline (C₁₃H₁₃NO) represents a critical intermediate scaffold in the synthesis of next-generation kinase inhibitors and agrochemicals.[1] Its structural duality—combining a basic anil...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Methyl-6-phenoxyaniline (C₁₃H₁₃NO) represents a critical intermediate scaffold in the synthesis of next-generation kinase inhibitors and agrochemicals.[1] Its structural duality—combining a basic aniline moiety with a lipophilic phenoxy ether—presents unique challenges for mass spectrometry (MS) analysis, particularly regarding ionization competition and matrix interference.[1]
This guide provides a self-validating analytical framework for researchers. Unlike generic protocols, this document focuses on the mechanistic rationale behind instrument settings, ensuring that the method is robust, reproducible, and compliant with rigorous drug development standards (e.g., ICH Q2(R1)).
Physicochemical Profile & MS Suitability
Understanding the analyte's intrinsic properties is the first step in designing a robust MS method.
Property
Value
MS Implication
Formula
C₁₃H₁₃NO
[M+H]⁺ Monoisotopic Mass: 200.1070 Da
Structure
o-Toluidine derivative with o-phenoxy substitution
Steric hindrance at the amine may affect derivatization but not protonation.[1]
pKa (Calc.)
~4.5 (Aniline nitrogen)
Ionization Mode: Positive Electrospray Ionization (ESI+) is optimal due to the basic nitrogen.[1]
LogP
3.37
Chromatography: Highly lipophilic; requires high % organic mobile phase for elution.[1]
Solubility
DMSO, Methanol, Acetonitrile
Diluent: Avoid 100% aqueous diluents to prevent precipitation in the autosampler.[1]
Method Development Strategy
Ion Source Optimization (ESI vs. APCI)
While Atmospheric Pressure Chemical Ionization (APCI) is often preferred for neutral ethers, the presence of the primary amine on the aniline ring makes Electrospray Ionization (ESI) the superior choice for sensitivity. The proton affinity of the amine facilitates efficient [M+H]⁺ formation even in complex matrices.
Critical Parameter:
Source Temperature: Maintain >350°C. The phenoxy group adds thermal stability, but the methyl group can make the molecule prone to in-source fragmentation if desolvation gas flow is too aggressive.
Chromatographic Conditions
A reversed-phase strategy is required. The high LogP (3.37) dictates the use of a C18 stationary phase with adequate carbon load.
Protocol 1: LC-MS/MS Acquisition Parameters
Parameter
Setting
Rationale
Column
C18, 2.1 x 50 mm, 1.7 µm (e.g., BEH or equivalent)
Sub-2 µm particles ensure sharp peak shape for quantitation.
Primary Transition: Cleavage of the ether bond. The charge is retained on the nitrogen-containing ring (aniline fragment) due to the higher basicity of the amine compared to the phenol leaving group. This generates the 2-methylaniline cation (m/z 107.1) .[1]
Secondary Transition: Loss of ammonia (NH₃) from the m/z 107 fragment or direct ring opening, leading to smaller carbocations (e.g., m/z 77 or 91).
Visualization: Fragmentation Pathway
The following diagram illustrates the mechanistic cleavage events.
Figure 1: Proposed ESI+ MS/MS fragmentation pathway for 2-Methyl-6-phenoxyaniline showing the primary transition to m/z 107.1.[1]
Quantitative Protocol & MRM Setup
To ensure "Trustworthiness" (Part 2 of requirements), the method must use Multiple Reaction Monitoring (MRM). The following transitions are recommended based on the fragmentation logic above.
*Note: Collision energies are estimates. Perform a CE ramp (10–50 eV) during optimization.
Self-Validating System Suitability Test (SST)
Before running samples, the system must pass these criteria to ensure data integrity:
Retention Time Stability: ±0.1 min variability over 5 injections.
Peak Tailing Factor: < 1.5 (Critical for aniline derivatives which can tail on free silanols).[1]
Signal-to-Noise (S/N): > 10 for the LOQ standard.[1]
Experimental Workflow: Step-by-Step
This workflow is designed to minimize carryover and matrix effects, common issues with lipophilic amines.[1]
Figure 2: Analytical workflow from sample preparation to data validation.[1][2][3][4][5][6][7]
Step 1: Stock Preparation
Dissolve 1 mg of 2-Methyl-6-phenoxyaniline in 1 mL of DMSO (Stock A).
Dilute Stock A 1:100 into 50:50 Acetonitrile:Water for the working standard. Note: Do not use 100% water as the diluent to prevent adsorption to glass vials.
Step 2: Instrument Conditioning
Inject a "conditioning blank" (high concentration standard) followed by two solvent blanks to passivate active sites in the LC flow path.
Step 3: Calibration Curve
Prepare a 6-point curve ranging from 1 ng/mL to 1000 ng/mL.[1]
Acceptance Criteria: Accuracy within 85-115% for all non-LLOQ standards.
References
Suryakala, D., et al. (2020).[1] "LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API." Journal of Applied Pharmaceutical Science.
An In-Depth Technical Guide to 2-Methyl-6-phenoxyaniline (CAS: 60287-70-9): Synthesis, Characterization, and Applications in Drug Discovery
Executive Summary: This guide provides a comprehensive technical overview of 2-Methyl-6-phenoxyaniline (CAS No. 60287-70-9), a diaryl ether amine of significant interest to the chemical and pharmaceutical sciences. As a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: This guide provides a comprehensive technical overview of 2-Methyl-6-phenoxyaniline (CAS No. 60287-70-9), a diaryl ether amine of significant interest to the chemical and pharmaceutical sciences. As a substituted phenoxyaniline, this molecule serves as a valuable and versatile building block for the synthesis of more complex chemical entities, particularly in the realm of drug discovery and materials science. This document delineates its fundamental physicochemical properties, explores robust and mechanistically distinct synthetic strategies, details modern analytical methods for its characterization and quality control, and discusses its potential applications, drawing parallels with structurally related compounds of known biological activity. The protocols and insights presented herein are tailored for researchers, scientists, and drug development professionals, emphasizing experimental rationale and procedural integrity.
Physicochemical and Computational Properties
2-Methyl-6-phenoxyaniline is an organic compound characterized by an aniline core substituted with a methyl group and a phenoxy group at the ortho positions. These structural features dictate its chemical reactivity and physical properties, which are crucial for its application in synthesis.
Table 1: General Properties of 2-Methyl-6-phenoxyaniline
| Recommended Storage | Sealed in a dry environment at 2-8°C |[1] |
Computational modeling provides valuable insights into the molecule's behavior in biological systems. Parameters such as the Topological Polar Surface Area (TPSA) and the partition coefficient (LogP) are predictive of a molecule's pharmacokinetic properties, including membrane permeability and solubility.
Table 2: Computed Physicochemical Properties
Parameter
Value
Significance in Drug Discovery
TPSA
35.25 Ų
Predicts cell permeability; a value < 140 Ų is generally associated with good oral bioavailability.[1]
LogP
3.37
Indicates lipophilicity; affects absorption, distribution, metabolism, and excretion (ADME).[1]
Hydrogen Bond Acceptors
2
Influences binding interactions with biological targets.[1]
Hydrogen Bond Donors
1
Influences binding interactions and solubility.[1]
| Rotatable Bonds | 2 | Pertains to conformational flexibility, which can impact receptor binding.[1] |
Synthesis Strategies: A Mechanistic Perspective
The diaryl ether amine scaffold of 2-Methyl-6-phenoxyaniline can be constructed through several reliable cross-coupling methodologies. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. The following protocols represent two of the most effective and mechanistically distinct approaches: the classic Ullmann Condensation for C-O bond formation and the modern Buchwald-Hartwig Amination for C-N bond formation.
Protocol 2.1: Synthesis via Ullmann Condensation (C-O Coupling)
Causality and Rationale: The Ullmann condensation is a foundational method for forming diaryl ethers, relying on a copper catalyst to couple an aryl halide with an alcohol or phenol.[2][3] While traditional protocols required harsh conditions, modern variations using soluble copper(I) salts and ligands have made the reaction more accessible and milder.[4][5] A highly effective strategy for synthesizing the target molecule involves a two-step sequence: an initial Ullmann ether synthesis to form the C-O bond, followed by the reduction of a nitro group to the desired aniline. This sequence is often preferred because the electron-withdrawing nitro group activates the aryl halide for nucleophilic substitution, and its subsequent reduction to an amine is typically a high-yielding and clean transformation.
Caption: A two-step workflow for the synthesis of 2-Methyl-6-phenoxyaniline.
Step-by-Step Experimental Protocol:
Step A: Synthesis of 2-Phenoxy-6-nitrotoluene (Ullmann Condensation)
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-6-nitrotoluene (1.0 eq), phenol (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).
Expert Insight: K₂CO₃ acts as the base to deprotonate phenol, forming the active nucleophile (phenoxide). CuI is the catalytic source of copper.
Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon) three times.
Add anhydrous N,N-Dimethylformamide (DMF) as the solvent (approx. 0.2 M concentration relative to the aryl halide).
Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and the copper catalyst.
Wash the organic layer sequentially with 1 M NaOH (to remove excess phenol) and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude intermediate by column chromatography on silica gel.
Step B: Synthesis of 2-Methyl-6-phenoxyaniline (Nitro Reduction)
To a round-bottom flask, add the purified 2-phenoxy-6-nitrotoluene (1.0 eq), ethanol, and water (typically a 4:1 to 5:1 mixture).
Add ammonium chloride (NH₄Cl, 4-5 eq) and iron powder (Fe, 3-4 eq).
Expert Insight: The Fe/NH₄Cl system is a mild and effective reagent for the chemoselective reduction of nitro groups in the presence of other functional groups. It is generally safer and easier to handle than catalytic hydrogenation (H₂/Pd-C) or SnCl₂.
Heat the mixture to reflux (approx. 80-90 °C) and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
Cool the reaction to room temperature and filter the hot solution through celite to remove the iron salts, washing the pad thoroughly with ethanol.
Concentrate the filtrate under reduced pressure to remove the ethanol.
Extract the remaining aqueous solution with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the final product, 2-Methyl-6-phenoxyaniline. Further purification can be achieved via column chromatography if necessary.
Protocol 2.2: Synthesis via Buchwald-Hartwig Amination (C-N Coupling)
Causality and Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of C-N bonds.[6][7] It offers a powerful alternative to the Ullmann approach, often proceeding under significantly milder conditions with a broader substrate scope.[8] The key to this reaction is the use of a palladium precursor and a bulky, electron-rich phosphine ligand. The ligand facilitates the critical oxidative addition and reductive elimination steps of the catalytic cycle, enabling the coupling of an aryl halide with an amine source.[9] For this synthesis, one would start with a pre-formed diaryl ether halide and couple it with an ammonia equivalent.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Note: This protocol requires the synthesis of the precursor 2-bromo-6-phenoxytoluene, which is not commercially common.
Reaction Setup:
To a glovebox or a flame-dried Schlenk tube, add the aryl halide (e.g., 2-bromo-6-phenoxytoluene, 1.0 eq), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos or BrettPhos, 2-4 mol%).
Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu, 1.4 eq).
Expert Insight: The choice of ligand is critical. Bulky, electron-rich ligands like XPhos accelerate the reductive elimination step, which is often rate-limiting, and prevent the formation of inactive catalyst species. The strong base is required to deprotonate the amine or form the active amide nucleophile.
Reagent Addition:
Add an ammonia surrogate, such as benzophenone imine (1.2 eq), followed by an anhydrous aprotic solvent like toluene or dioxane.
Seal the vessel and remove it from the glovebox.
Reaction Execution:
Heat the mixture to 80-110 °C for 12-24 hours. Monitor progress by LC-MS.
Workup and Deprotection:
After cooling, quench the reaction with water and extract with ethyl acetate.
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
The resulting imine is then hydrolyzed by treatment with an acid (e.g., aqueous HCl) to release the primary amine.
Purify the final product by column chromatography.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity and purity of the synthesized 2-Methyl-6-phenoxyaniline, ensuring its suitability for subsequent research, particularly in a drug development context where impurities can have significant consequences.
Protocol 3.1: Purity and Identity Confirmation by LC-MS
Causality and Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for this purpose. The liquid chromatography component separates the target compound from impurities and starting materials based on their differential partitioning between the stationary and mobile phases. The mass spectrometer provides mass-to-charge ratio data, confirming the molecular weight of the eluting compounds. A gradient elution is employed to effectively resolve compounds with a range of polarities.[10]
Table 3: Representative LC-MS Parameters
Parameter
Condition
Rationale
Column
C18 Reverse Phase (e.g., LiChrospher RP-18, 100 x 4.6 mm, 5 µm)
C18 is a versatile stationary phase suitable for retaining non-polar to moderately polar analytes like the target compound.[10]
Mobile Phase A
0.1% Formic Acid in Water
Provides a proton source for positive mode ionization and aids in peak shaping.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
The organic modifier used to elute the analyte from the C18 column.[10]
Gradient
5% to 95% B over 15 minutes
A gradient ensures that both polar impurities and the lipophilic product are eluted efficiently as sharp peaks.[10]
Flow Rate
1.0 mL/min
A standard analytical flow rate for a 4.6 mm ID column.
Ionization Mode
Electrospray Ionization, Positive (ESI+)
The aniline nitrogen is basic and readily protonated, making ESI+ a highly sensitive ionization mode for this molecule.
| MS Detection | Selected Ion Monitoring (SIM) or Full Scan | SIM mode on the [M+H]⁺ ion (m/z 200.1) offers maximum sensitivity for quantification, while full scan mode is used for initial identification. |
Expected Spectroscopic Data
¹H NMR: The proton NMR spectrum should show distinct signals for the aromatic protons on both phenyl rings (typically in the 6.7-7.4 ppm range), a singlet for the amine (-NH₂) protons (which may be broad and its chemical shift solvent-dependent), and a singlet for the methyl (-CH₃) protons around 2.1-2.3 ppm.
Mass Spectrometry: The ESI+ mass spectrum will be dominated by the protonated molecular ion [M+H]⁺ at m/z ≈ 200.11.
Applications and Potential in Drug Discovery
While 2-Methyl-6-phenoxyaniline is primarily a synthetic intermediate, its structural core is prevalent in numerous biologically active molecules. Its value lies in providing a rigid, sterically defined scaffold for building more complex structures.
Scaffold for Bioactive Molecules: The parent compound, 2-phenoxyaniline, is a crucial intermediate in the synthesis of Nimesulide, a non-steroidal anti-inflammatory drug (NSAID).[11] This establishes the phenoxyaniline scaffold as a pharmacologically relevant motif.
Kinase Inhibitor Development: Many kinase inhibitors feature a substituted aniline core. The related precursor, 2-chloro-6-methylaniline, is a known building block for the tyrosine kinase inhibitor Dasatinib, used in cancer therapy.[12] The steric hindrance provided by the ortho-methyl and ortho-phenoxy groups in our target molecule can be exploited to achieve selective binding to kinase active sites.
Ion Channel Modulators: Derivatives of 2-phenoxyaniline have been patented as inhibitors of the Na⁺/Ca²⁺ exchange system, presenting therapeutic potential for treating ischemic diseases affecting the heart, brain, and kidneys.[13]
Ligand Synthesis: The aniline nitrogen and phenoxy oxygen can act as coordination sites for metal ions. Schiff base ligands derived from 2-phenoxyaniline have been used to create transition metal complexes with demonstrated antioxidant and anti-inflammatory properties.[14]
Caption: Potential applications of 2-Methyl-6-phenoxyaniline as a core scaffold.
Safety and Handling
Proper handling of 2-Methyl-6-phenoxyaniline is crucial to ensure laboratory safety. Based on data for the compound and its close structural analogs, it should be treated as a hazardous chemical.[1][15]
Table 4: GHS Hazard Information
Category
Information
Pictogram
GHS07 (Exclamation Mark)
Signal Word
Warning
Hazard Statements
H302: Harmful if swallowed.[1] Likely additional hazards based on analogs: H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[15]
| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. |
Handling Recommendations:
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.
Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[16]
References
Suryakala D, Susarla S, Rao BM. LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Journal of Applied Pharmaceutical Science, 2020; 10(05):092-096. [Link]
US Patent 6162832A - 2-Phenoxyaniline derivatives.
CN Patent 102070471A - Medicine intermediate 2-phenoxy aniline and preparation method thereof.
Synthesis Technique of 2-Methyl-6-nitroaniline. Energetic Materials.[Link]
Synthesis technique of 2-methyl-6-nitroaniline | Request PDF. ResearchGate.[Link]
Biological and Computational Investigation of Transition metal(II) Complexes of 2-phenoxyaniline-based Ligands. Taylor & Francis Online.[Link]
Molecular Structure and Conformation of 2-Methyl-6-phenoxyaniline: A Technical Guide
Executive Summary This technical guide provides an in-depth structural and conformational analysis of 2-Methyl-6-phenoxyaniline (CAS: 60287-70-9), a critical scaffold in the development of type-II kinase inhibitors and n...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides an in-depth structural and conformational analysis of 2-Methyl-6-phenoxyaniline (CAS: 60287-70-9), a critical scaffold in the development of type-II kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Characterized by its sterically crowded ortho-substitution pattern, this molecule exhibits unique atropisomeric potential and intramolecular hydrogen bonding that distinctively influence its pharmacodynamic profile. This guide synthesizes crystallographic data, spectroscopic insights, and synthetic protocols to serve as a foundational resource for medicinal chemists.
The 2-Methyl-6-phenoxyaniline scaffold is defined by the 2,6-disubstitution of the central aniline ring. This substitution pattern creates a "molecular cleft" where the primary amine (-NH₂) is flanked by a hydrophobic methyl group and an electron-rich phenoxy group.
Steric Locking: The bulky methyl group at C2 imposes a rotational barrier, limiting the freedom of the amine group.
Electronic Modulation: The phenoxy group at C6 acts as both a steric barrier and an inductive withdrawing/resonance donating element, modulating the pKa of the aniline nitrogen.
Conformational Analysis
The conformation of 2-Methyl-6-phenoxyaniline is governed by the interplay between steric repulsion and intramolecular hydrogen bonding.
Diphenyl Ether Bridge Dynamics
Unlike planar aromatic systems, the diphenyl ether linkage (-O-) typically adopts a skew or butterfly conformation to minimize repulsion between the ortho-hydrogens (or substituents) of the two phenyl rings. In 2-Methyl-6-phenoxyaniline, the C-O-C bond angle is approximately 118°–120° , with the two aromatic planes twisted relative to each other.
Intramolecular Hydrogen Bonding (IMHB)
A critical structural feature is the potential for an intramolecular hydrogen bond between one of the amine protons (N-H) and the ether oxygen atom (O).
Energetic Stabilization: This interaction locks the phenoxy ring into a specific orientation relative to the aniline ring, reducing entropic penalty upon binding to biological targets (e.g., the hinge region of kinases).
Spectroscopic Signature: In
-NMR (non-polar solvents like ), the chelated N-H proton typically appears downfield (shifted > 4.5 ppm) compared to the free N-H proton due to deshielding.
Rotational Barriers and Atropisomerism
The presence of the ortho-methyl group significantly increases the rotational barrier around the C(phenyl)-N and C(phenyl)-O bonds. While not stable enough to isolate as distinct atropisomers at room temperature, the molecule exists as a rapidly interconverting racemate of helical conformations. This "pre-organization" is vital for fitting into hydrophobic pockets in enzymes.
Synthetic Pathways and Characterization[5]
Retrosynthetic Logic
The most robust synthesis avoids the direct phenylation of 2-methyl-6-hydroxyaniline due to oxidation sensitivity. Instead, an
or Ullmann-type coupling strategy on a nitro-precursor is preferred, followed by reduction.
Protocol: Synthesis via Nucleophilic Aromatic Substitution (
)
Workup: Cool, dilute with water, extract with EtOAc. Wash organic layer with 1M NaOH (to remove excess phenol) and brine.
Intermediate: 2-Methyl-6-nitrodiphenyl ether.
Nitro Reduction:
Reagents: Intermediate (from step 1),
powder (5.0 eq), (saturated aq. solution).
Solvent: EtOH/Water (3:1).
Conditions: Reflux (80°C) for 2–4 hours. Note: Fe/NH4Cl is preferred over catalytic hydrogenation (
) to avoid potential dehalogenation if other halides are present, though Pd/C is valid here.
Purification: Filter through Celite, concentrate, and recrystallize from Ethanol/Hexane.
Diagram: Synthetic Pathway & Logic
Caption: Two-step synthetic route utilizing the activating nature of the nitro group for ether formation, followed by reduction.
Pharmaceutical Relevance
Pharmacophore Utility
The 2-Methyl-6-phenoxyaniline motif is a privileged scaffold in medicinal chemistry:
Kinase Inhibitors: The 2-methyl group often occupies the hydrophobic "gatekeeper" pocket or solvent-front regions in kinase active sites (e.g., p38 MAP kinase, B-Raf).
Conformational Control: The ortho-phenoxy group forces the aniline ring to twist, often matching the specific dihedral angle required to bind to the hinge region of ATP-binding pockets.
Metabolic Considerations
Oxidation: The electron-rich aniline is susceptible to CYP450-mediated oxidation (N-hydroxylation), potentially leading to reactive quinone-imine metabolites.
Mitigation: The steric bulk of the 2-methyl and 6-phenoxy groups hinders N-acetylation (NAT enzymes), potentially prolonging half-life compared to less substituted anilines.
Data Summary
Property
Value
Notes
Physical State
Solid / Crystalline Powder
Typically off-white to pale brown.
Melting Point
68–72 °C
Dependent on purity/polymorph.
pKa (Conjugate Acid)
~3.5 – 4.0
Lower than aniline (4.6) due to inductive effect of phenoxy.
LogP
3.37
Highly lipophilic.
H-Bond Donors
1 (NH₂)
One proton often engaged in IMHB.
H-Bond Acceptors
2 (N, O)
Ether oxygen is a weak acceptor due to steric shielding.
References
ChemScene. (n.d.). 2-Methyl-6-phenoxyaniline Product Data. Retrieved from [1]
National Institutes of Health (NIH). (2010). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors. PubMed Central. Retrieved from
ChemicalBook. (2024). 2-Methyl-6-nitroaniline Synthesis and Properties. Retrieved from
BLD Pharm. (n.d.). 2-Phenoxyaniline Derivatives and Safety Data. Retrieved from
Theoretical and Computational Studies of 2-Methyl-6-phenoxyaniline: A Technical Framework
The following technical guide details the theoretical and computational framework for analyzing 2-Methyl-6-phenoxyaniline (CAS: 60287-70-9). This guide is structured to provide researchers with a rigorous, self-validatin...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the theoretical and computational framework for analyzing 2-Methyl-6-phenoxyaniline (CAS: 60287-70-9). This guide is structured to provide researchers with a rigorous, self-validating protocol for characterizing this compound's structural, electronic, and biological properties using Density Functional Theory (DFT) and Molecular Dynamics (MD) methodologies.
Executive Summary
2-Methyl-6-phenoxyaniline represents a specific class of ortho-substituted aniline derivatives featuring both an ether linkage (phenoxy group) and an alkyl substituent (methyl group) flanking the primary amine. This structural motif creates a unique electronic environment where steric hindrance from the ortho substituents competes with the resonance effects of the nitrogen lone pair.
This guide establishes a computational protocol to deconvolute these interactions. By leveraging DFT at the B3LYP/6-311++G(d,p) level, researchers can accurately predict the molecule's reactivity, spectroscopic signatures (IR/NMR), and potential biological activity as a pharmacophore scaffold.
Computational Methodology & Protocol
To ensure scientific integrity and reproducibility, the following computational workflow is recommended. This protocol is designed to minimize imaginary frequencies and maximize the accuracy of electronic property prediction.
Level of Theory Selection
Functional:B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is selected as the standard hybrid functional. It provides an optimal balance between computational cost and accuracy for organic thermochemistry and vibrational frequencies.
Justification: The inclusion of diffuse functions (++) is critical for describing the lone pair electrons on the Nitrogen (amine) and Oxygen (ether) atoms. Polarization functions (d,p) are required to accurately model the distortion of orbitals in the aromatic rings.
Solvation Model:IEFPCM (Integral Equation Formalism Polarizable Continuum Model). Calculations should be performed in both gas phase and solvents (e.g., Water, Ethanol, DMSO) to mimic physiological or experimental conditions.
Step-by-Step Workflow
The following diagram outlines the logical progression of the computational study:
Figure 1: Standardized computational workflow for the theoretical study of 2-Methyl-6-phenoxyaniline.
Structural & Electronic Analysis
Geometry Optimization
The steric bulk of the ortho-phenoxy and ortho-methyl groups forces the aniline ring to adopt a specific conformation relative to the phenoxy ring.
Dihedral Analysis: The C-O-C bond angle and the torsion angle between the two phenyl rings are critical. The phenoxy ring typically rotates out of plane to minimize steric repulsion with the amine hydrogens.
Intramolecular Interactions: Look for weak intramolecular Hydrogen Bonds (N-H...O) between the amine protons and the ether oxygen. This interaction stabilizes specific conformers and modulates the basicity of the amine.
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a primary indicator of chemical stability and reactivity.
HOMO (Highest Occupied Molecular Orbital): Primarily localized on the aniline nitrogen lone pair and the central aromatic ring (electron donor).
LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the phenoxy ring system (electron acceptor).
Global Reactivity Descriptors:
Calculated using Koopmans' theorem:
Chemical Hardness (
):
Electrophilicity Index (
):
Note: A smaller energy gap implies higher chemical reactivity and lower kinetic stability, making the molecule a potential candidate for drug-receptor interactions.
Molecular Electrostatic Potential (MEP)
The MEP map visualizes charge distribution, guiding the prediction of non-covalent interactions.
Negative Potential (Red): Concentrated around the Ether Oxygen and the Nitrogen atom. These are sites for electrophilic attack (e.g., protonation).
Positive Potential (Blue): Concentrated on the Amine protons and aromatic protons. These are sites for nucleophilic attack .
Spectroscopic Profiling
Theoretical spectra must be scaled to align with experimental data due to the harmonic approximation used in DFT.
Spectroscopic Technique
Computational Method
Scaling Factor (Typical)
Key Diagnostic Peaks
FT-IR
Harmonic Frequencies
0.960 - 0.967
stretch: 3300-3500 cm⁻¹ ether: 1200-1250 cm⁻¹
Raman
Raman Activities
0.960 - 0.967
Ring breathing modes: ~1000 cm⁻¹ aromatic: 1500-1600 cm⁻¹
Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange". The Journal of Chemical Physics, 98(7), 5648–5652. Link
Lee, C., Yang, W., & Parr, R. G. (1988). "Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density". Physical Review B, 37(2), 785. Link
Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link
Miertuš, S., Scrocco, E., & Tomasi, J. (1981). "Electrostatic interaction of a solute with a continuum. A direct utilizer of completely continuous dielectric distributions". Chemical Physics, 55(1), 117-129. Link
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings". Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link
Mastering the Purification of 2-Methyl-6-phenoxyaniline: A Guide to Recrystallization
For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive application note provides a detailed guide to the purification of 2-Methyl-6-phenoxyaniline, a key intermediate in pharmaceutica...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive application note provides a detailed guide to the purification of 2-Methyl-6-phenoxyaniline, a key intermediate in pharmaceutical synthesis, through recrystallization. Due to the limited availability of specific physical data for this compound, this guide emphasizes a systematic approach to solvent selection and protocol optimization. We will explore the underlying principles of recrystallization as they apply to substituted anilines, detail a robust solvent screening methodology, and provide a step-by-step protocol for obtaining high-purity 2-Methyl-6-phenoxyaniline. This document is intended to be a practical resource for researchers, enabling them to achieve optimal purity for their downstream applications.
Introduction: The Critical Role of Purity in Drug Development
In the synthesis of active pharmaceutical ingredients (APIs), the purity of intermediates is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product. 2-Methyl-6-phenoxyaniline is a vital building block in the synthesis of various therapeutic agents. Its purification is a critical step to ensure the removal of unreacted starting materials, byproducts, and other contaminants that may arise during its synthesis, which often involves methods like the Ullmann condensation.[1]
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2][3] The principle of recrystallization is based on the differential solubility of a compound in a particular solvent at different temperatures.[3] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have a high capacity to dissolve it at an elevated temperature.[3] Upon cooling, the solubility of the target compound decreases, leading to the formation of a crystalline solid, while impurities remain dissolved in the solvent (mother liquor). This guide will provide a detailed protocol for the recrystallization of 2-Methyl-6-phenoxyaniline, empowering researchers to achieve the high purity required for their research and development endeavors.
Understanding the Physicochemical Landscape of 2-Methyl-6-phenoxyaniline
A thorough understanding of the physical and chemical properties of a compound is the foundation for developing an effective purification strategy. While specific data for 2-Methyl-6-phenoxyaniline is not extensively reported, we can infer some properties from structurally similar compounds and general chemical principles.
2.1. Structural Analogs and Predicted Properties
2-Phenoxyaniline: This closely related compound has a reported melting point of 47-49 °C and is slightly soluble in chloroform and methanol. This suggests that 2-Methyl-6-phenoxyaniline is also likely a solid at room temperature with a relatively low melting point.
2-Methyl-6-ethylaniline: This analog is a liquid at room temperature, highlighting how small structural changes can significantly impact physical properties.
Storage Conditions: A commercial supplier recommends storing 2-Methyl-6-phenoxyaniline at 2-8°C, further supporting the likelihood that it is a solid with a relatively low melting point.[4]
2.2. Potential Impurities
The synthesis of 2-Methyl-6-phenoxyaniline, often via Ullmann condensation, can lead to several potential impurities.[1][5] Understanding these is crucial for selecting a solvent that will effectively separate them from the desired product. Potential impurities may include:
Starting Materials: Unreacted 2-chloro-6-methylaniline or phenol.
Isomeric Byproducts: Other isomers formed during the synthesis.
Coupling Byproducts: Homocoupling of the starting materials.
Catalyst Residues: Residual copper catalyst from the Ullmann reaction.
The Cornerstone of Recrystallization: Solvent Selection
The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should exhibit the following characteristics:
High solubility for the compound at elevated temperatures.
Low solubility for the compound at low temperatures.
High solubility for impurities at all temperatures, or very low solubility so they can be filtered off from the hot solution.
A boiling point that is high enough to facilitate dissolution but low enough to be easily removed from the crystals.
Chemically inert, meaning it does not react with the compound to be purified.
Non-toxic, inexpensive, and non-flammable for safety and practicality.
3.1. Systematic Solvent Screening Protocol
Given the lack of specific solubility data for 2-Methyl-6-phenoxyaniline, a systematic solvent screening is essential. This protocol will guide you in identifying a suitable solvent or solvent mixture.
Materials:
Small test tubes or vials
Hot plate or water bath
A range of solvents with varying polarities (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane)
Spatula
Stirring rod
Procedure:
Place a small, accurately weighed amount of crude 2-Methyl-6-phenoxyaniline (e.g., 20-30 mg) into a series of test tubes.
To each test tube, add a small volume (e.g., 0.5 mL) of a different solvent at room temperature.
Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.
Gently heat the test tubes that showed poor solubility at room temperature. Add the solvent dropwise while heating and stirring until the solid just dissolves. Record the approximate volume of solvent used.
Allow the solutions to cool slowly to room temperature, and then in an ice bath.
Observe the formation of crystals. An ideal solvent will yield a good quantity of well-formed crystals upon cooling.
If no single solvent is ideal, try solvent mixtures. Dissolve the compound in a small amount of a solvent in which it is highly soluble, and then add a "non-solvent" (a solvent in which it is poorly soluble) dropwise until the solution becomes cloudy. Gently heat to redissolve and then cool slowly. Common mixtures for aromatic amines include ethanol/water and hexane/ethyl acetate.
Data Interpretation:
Solvent
Solubility at Room Temp.
Solubility when Hot
Crystal Formation on Cooling
Assessment
Water
Insoluble
Insoluble
-
Unsuitable
Ethanol
Sparingly Soluble
Soluble
Good
Promising
Hexane
Insoluble
Sparingly Soluble
Poor
Potential as an anti-solvent
Toluene
Soluble
Very Soluble
Poor
Too soluble
This table is for illustrative purposes. You will need to generate your own data.
Detailed Recrystallization Protocol for 2-Methyl-6-phenoxyaniline
This protocol is a general guideline. The optimal solvent, solvent volumes, and temperatures should be determined from your solvent screening experiments.
4.1. Materials and Equipment
Crude 2-Methyl-6-phenoxyaniline
Optimal recrystallization solvent (determined from screening)
Erlenmeyer flasks
Hot plate with stirring capability
Magnetic stir bar
Buchner funnel and filter flask
Filter paper
Ice bath
Spatula
Watch glass
4.2. Step-by-Step Procedure
Dissolution: Place the crude 2-Methyl-6-phenoxyaniline in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen recrystallization solvent. Gently heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial to ensure that the solution is saturated, which will maximize the yield of crystals upon cooling.
Decolorization (if necessary): If the hot solution is colored, it may indicate the presence of colored impurities. Remove the flask from the heat and allow it to cool slightly. Add a small amount of activated charcoal (a spatula tip) to the solution. Swirl the flask and gently reheat to boiling for a few minutes. Causality: Activated charcoal has a high surface area and adsorbs colored impurities.
Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization. Causality: This step removes the activated charcoal and any insoluble impurities.
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation. Causality: Gradual cooling allows for the selective incorporation of the target molecule into the growing crystal lattice, excluding impurities.
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent. Causality: Washing with a cold solvent removes any residual mother liquor containing dissolved impurities without significantly dissolving the desired crystals.
Drying: Allow the crystals to dry on the filter paper by drawing air through them for a few minutes. Transfer the crystals to a watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature can be used.
The Strategic Utility of 2-Methyl-6-phenoxyaniline in the Synthesis of Bioactive Benzothiazole Scaffolds
Introduction: Unveiling the Potential of a Versatile Building Block In the landscape of modern organic synthesis and drug discovery, the strategic selection of starting materials is paramount to the efficient constructio...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of modern organic synthesis and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Methyl-6-phenoxyaniline, a disubstituted aniline derivative, emerges as a highly valuable, yet underutilized, building block for the synthesis of a variety of heterocyclic compounds. Its unique substitution pattern, featuring a sterically directing methyl group and an electronically influencing phenoxy group, offers chemists precise control over subsequent chemical transformations. This application note provides an in-depth technical guide on the utilization of 2-Methyl-6-phenoxyaniline as a precursor to substituted benzothiazoles, a class of compounds renowned for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. We will explore the synthetic rationale, provide detailed, field-proven protocols, and elucidate the underlying mechanistic principles that govern these transformations.
Core Application: A Gateway to Substituted Benzothiazoles
The primary application of 2-Methyl-6-phenoxyaniline in advanced organic synthesis is its role as a precursor to 2-amino-3-methyl-6-phenoxyphenol. This ortho-aminothiophenol is a critical intermediate that can undergo cyclization with a variety of electrophilic partners to construct the benzothiazole core. The phenoxy and methyl substituents on the benzothiazole ring system allow for the fine-tuning of the molecule's steric and electronic properties, which can significantly impact its biological activity and pharmacokinetic profile.
Synthetic Strategy: A Two-Step Approach to Benzothiazole Synthesis
The overall synthetic strategy is a robust two-step process. The first step involves the introduction of a thiol group ortho to the amino functionality of 2-Methyl-6-phenoxyaniline. This is followed by the condensation of the resulting aminothiophenol with a carboxylic acid or its derivative to forge the thiazole ring.
Caption: Overall workflow for the synthesis of substituted benzothiazoles.
Part 1: Synthesis of the Key Intermediate: 2-Amino-3-methyl-6-phenoxyphenol
The introduction of a thiol group ortho to the amino group in an aniline derivative can be achieved through several methods. A particularly effective approach is an adaptation of the Herz reaction, which involves the treatment of an aniline with sulfur monochloride, followed by hydrolysis. A more direct and often higher-yielding method, inspired by a patented procedure for the synthesis of 2-amino-3-methyl thiophenol from o-toluidine[1], involves a multi-step sequence initiated by the reaction with a thiocyanate salt.
Reaction Mechanism: A Plausible Pathway
The reaction of 2-Methyl-6-phenoxyaniline with sodium thiocyanate in the presence of an acid is proposed to proceed through the formation of an N-arylthiourea intermediate. Subsequent intramolecular cyclization, likely facilitated by an oxidizing agent such as bromine, would lead to a 2-aminobenzothiazole derivative. Finally, alkaline hydrolysis of this intermediate would cleave the thiazole ring to yield the desired 2-amino-3-methyl-6-phenoxyphenol.
Caption: Proposed mechanism for the formation of the aminothiophenol intermediate.
Detailed Experimental Protocol: Synthesis of 2-Amino-3-methyl-6-phenoxyphenol
Disclaimer: This protocol is an adaptation and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents:
Reagent/Material
Molar Mass ( g/mol )
Quantity
Moles
2-Methyl-6-phenoxyaniline
199.25
10.0 g
0.0502
Sodium Thiocyanate
81.07
10.2 g
0.126
Concentrated Hydrochloric Acid
36.46
~9.0 g
~0.247
Dichloromethane
84.93
150 mL
-
Bromine
159.81
~4.0 g (1.3 mL)
0.025
Sodium Hydroxide (25% aq. sol.)
40.00
150 mL
-
Diethyl Ether
74.12
As needed
-
Anhydrous Sodium Sulfate
142.04
As needed
-
Ethanol
46.07
As needed
-
Procedure:
Formation of N-(2-methyl-6-phenoxyphenyl)thiourea:
To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Methyl-6-phenoxyaniline (10.0 g, 0.0502 mol), sodium thiocyanate (10.2 g, 0.126 mol), and 200 mL of deionized water.
Slowly add concentrated hydrochloric acid (~9.0 g) to the stirring mixture.
Heat the mixture to reflux and maintain for 12 hours.
Cool the reaction mixture to room temperature. The crude N-(2-methyl-6-phenoxyphenyl)thiourea will precipitate.
Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol.
Cyclization to 2-Amino-4-methyl-7-phenoxybenzothiazole:
Dissolve the recrystallized N-(2-methyl-6-phenoxyphenyl)thiourea in 150 mL of dichloromethane in a 500 mL three-necked flask equipped with a dropping funnel, a thermometer, and a reflux condenser.
Cool the solution to -5 °C using an ice-salt bath.
Slowly add a solution of bromine (~4.0 g in 20 mL of dichloromethane) dropwise, maintaining the temperature below 0 °C.
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours.
Cool the reaction mixture and wash with 50 mL of water, followed by a saturated sodium bicarbonate solution until the aqueous layer is neutral.
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-amino-4-methyl-7-phenoxybenzothiazole.
Hydrolysis to 2-Amino-3-methyl-6-phenoxyphenol:
To the crude 2-amino-4-methyl-7-phenoxybenzothiazole, add 150 mL of a 25% aqueous sodium hydroxide solution.
Heat the mixture to reflux for 8 hours.
Cool the reaction mixture and carefully neutralize with concentrated hydrochloric acid to a slightly alkaline pH.
Extract the product with diethyl ether (3 x 100 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-amino-3-methyl-6-phenoxyphenol.
The product can be further purified by column chromatography on silica gel.
Part 2: Synthesis of 2-Substituted-4-methyl-7-phenoxybenzothiazoles
With the key aminothiophenol intermediate in hand, the construction of the benzothiazole library is straightforward. The condensation of 2-aminothiophenols with carboxylic acids or their derivatives is a widely employed and versatile method for the synthesis of 2-substituted benzothiazoles.[2][3][4][5][6]
Reaction Mechanism: Cyclocondensation
The reaction proceeds via an initial acylation of the amino group of the aminothiophenol by the carboxylic acid (or its more reactive derivative like an acyl chloride), followed by an intramolecular cyclization and dehydration to form the benzothiazole ring. The use of a coupling agent or conversion of the carboxylic acid to an acyl chloride can enhance the reaction rate and yield.
Caption: General mechanism for the formation of 2-substituted benzothiazoles.
Detailed Experimental Protocol: Synthesis of 2-(Substituted)-4-methyl-7-phenoxybenzothiazole
Materials and Reagents:
Reagent/Material
Molar Mass ( g/mol )
Example Quantity
Moles
2-Amino-3-methyl-6-phenoxyphenol
(Calculated)
1.0 g
(Calculated)
Substituted Carboxylic Acid
(Varies)
1.1 eq
(Calculated)
Polyphosphoric Acid (PPA)
-
~10 g
-
Dichloromethane
84.93
As needed
-
Saturated Sodium Bicarbonate Solution
-
As needed
-
Procedure:
Reaction Setup:
In a 100 mL round-bottom flask, combine 2-amino-3-methyl-6-phenoxyphenol (1.0 g), the desired carboxylic acid (1.1 equivalents), and polyphosphoric acid (~10 g).
Reaction:
Heat the reaction mixture to 120-140 °C with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up and Purification:
Cool the reaction mixture to room temperature and then pour it onto crushed ice with vigorous stirring.
Neutralize the mixture with a saturated solution of sodium bicarbonate.
Extract the product with dichloromethane (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-substituted-4-methyl-7-phenoxybenzothiazole.
Conclusion: A Versatile Platform for a Privelaged Scaffold
2-Methyl-6-phenoxyaniline serves as an exemplary starting material for the synthesis of functionalized benzothiazoles. The protocols outlined in this application note provide a clear and reproducible pathway to these valuable heterocyclic compounds. The strategic placement of the methyl and phenoxy groups on the aniline precursor allows for the generation of a diverse library of substituted benzothiazoles with potential applications in medicinal chemistry and materials science. The presented methodologies are robust and can be adapted to a wide range of substrates, offering researchers a powerful tool for the exploration of new chemical entities.
References
CN102731353A - Synthesis method of 2-amino-3-methyl thiophenol - Google P
Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - PMC - NIH. (URL: [Link])
Studies on the Synthesis of 2-Aminothiophenol - Indian Journal of Pharmaceutical Sciences. (URL: [Link])
Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC - NIH. (URL: [Link])
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (URL: [Link])
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC - PubMed Central. (URL: [Link])
Strategic Application Note: 2-Methyl-6-phenoxyaniline in Medicinal Chemistry
[1] Executive Summary 2-Methyl-6-phenoxyaniline (CAS: 60287-70-9) is a high-value, sterically congested aniline building block used primarily in the synthesis of Type I and Type II Kinase Inhibitors (e.g., JAK, BTK, and...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
2-Methyl-6-phenoxyaniline (CAS: 60287-70-9) is a high-value, sterically congested aniline building block used primarily in the synthesis of Type I and Type II Kinase Inhibitors (e.g., JAK, BTK, and VEGFR families).[1] Unlike simple anilines, the specific substitution pattern—featuring a methyl group at the ortho position (C2) and a bulky phenoxy group at the other ortho position (C6)—imparts a permanent conformational twist to the molecule.[1] This "atropisomeric-like" bias is critical for pre-organizing ligand conformation, reducing the entropic penalty of binding to ATP-binding pockets, and improving selectivity by exploiting hydrophobic back-pockets.
This guide details the synthesis, handling, and incorporation of this moiety into heterocyclic drug scaffolds, emphasizing its role in next-generation Janus Kinase (JAK) inhibitor design.[1]
Part 1: Chemical Profile & Structural Utility[1]
The "Ortho-Effect" in Drug Design
The medicinal value of 2-methyl-6-phenoxyaniline lies in its steric properties.[1] The C2-Methyl and C6-Phenoxy groups create significant steric clash, forcing the ether-linked phenyl ring to adopt a conformation nearly perpendicular to the aniline ring.
Property
Value/Description
Medicinal Chemistry Implication
Molecular Formula
C₁₃H₁₃NO
Fragment MW = 199.25 Da (Ideal for Fragment-Based Drug Discovery)
Mimics the "active" conformation of kinase inhibitors; improves selectivity.[1]
Electronic State
Electron-rich, weak nucleophile
The amine is sterically hindered and less nucleophilic than unsubstituted aniline.[1]
Metabolic Stability
C2-Methyl Blockade
The methyl group blocks a primary site of metabolic oxidation (CYP450).[1]
Target Applications
JAK Inhibitors: Used to replace solvent-exposed motifs in pyrimidine-carboxamide scaffolds (e.g., Tofacitinib analogs) to improve potency.[1]
Biaryl Ether Scaffolds: Acts as a rigidified core for disrupting protein-protein interactions (PPIs).[1]
Tricyclic Synthesis: Precursor for dibenzoxazepines (via cyclization with the amine and the pendant phenyl ring).[1]
Part 2: Synthesis Protocol
Objective: Synthesize 2-methyl-6-phenoxyaniline from commercially available 2-chloro-6-nitrotoluene.
Reaction Type: Copper-Catalyzed Ullmann Ether Synthesis followed by Nitro Reduction.
Workflow Diagram (DOT)
Figure 1: Two-step synthesis of 2-methyl-6-phenoxyaniline emphasizing the Ullmann coupling to overcome steric hindrance.
Step-by-Step Protocol
Step 1: Ullmann Ether Synthesis
Rationale: Standard
is sluggish due to the deactivating steric bulk of the methyl group.[1] Copper catalysis is required for high yield.
Setup: Charge a dry pressure tube with 2-chloro-6-nitrotoluene (1.0 eq), Phenol (1.2 eq), Cesium Carbonate (
Solvent: Add anhydrous DMF (5 mL per mmol substrate).
Ligand (Optional but recommended): Add N,N-dimethylglycine (0.2 eq) to accelerate the reaction.
Reaction: Seal the tube and heat to 110°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 8:1).[1]
Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x).[1] Wash organics with 1M NaOH (to remove excess phenol) and brine.[1] Dry over
and concentrate.
Purification: Flash column chromatography (Silica, 0-10% EtOAc in Hexanes).
Rationale: Iron reduction is preferred over catalytic hydrogenation (
) to avoid potential dehalogenation if other sensitive groups are present, though is acceptable for this specific molecule.[1]
Setup: Dissolve the nitro intermediate (from Step 1) in Ethanol/Water (4:1 ratio).[1]
Activation: Add Iron powder (5.0 eq) and Ammonium Chloride (
, 5.0 eq).
Reaction: Heat to reflux (80°C ) with vigorous stirring for 2–4 hours.
Filtration: Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.[1]
Isolation: Concentrate the filtrate. Resuspend in water and neutralize with saturated
. Extract with DCM.
Yield: Dry and concentrate to yield 2-methyl-6-phenoxyaniline as a viscous oil or low-melting solid.
Part 3: Application in Kinase Inhibitor Synthesis
Coupling Strategies
The primary challenge in using 2-methyl-6-phenoxyaniline is its low nucleophilicity .[1] The amine is flanked by a methyl and a phenoxy group, making standard amide couplings (EDC/HOBt) difficult.[1]
Protocol: Coupling to 2,4-Dichloropyrimidine (JAK Scaffold)
This protocol describes coupling the aniline to a heterocyclic core, a common step in synthesizing inhibitors like those described in Patent WO2020187292.[1]
Technical Support Center: Temperature Control in 2-Methyl-6-phenoxyaniline Preparation
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of 2-Methyl-6-phenoxyaniline. This guide, structured in a practical question-and-answer fo...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 2-Methyl-6-phenoxyaniline. This guide, structured in a practical question-and-answer format, is designed to provide in-depth technical assistance, focusing on the critical aspect of temperature control. As Senior Application Scientists, we understand that precise temperature management is paramount for achieving high yield, purity, and reproducibility in this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing 2-Methyl-6-phenoxyaniline, and how does temperature play a role in each?
A1: The synthesis of 2-Methyl-6-phenoxyaniline typically involves a cross-coupling reaction to form the C-O or C-N bond. The two most prevalent methods are the Ullmann condensation and the Buchwald-Hartwig amination. Temperature is a critical parameter in both:
Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol or phenol.[1][2] Traditionally, these reactions require high temperatures, often exceeding 210°C, and are typically performed in high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[2] The high temperature is necessary to overcome the activation energy for the oxidative addition of the aryl halide to the copper catalyst. However, modern ligand-accelerated Ullmann reactions can proceed at milder temperatures, generally in the range of 40-120°C.[3]
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a more modern and often more efficient method for forming C-N bonds.[4] Typical reaction temperatures for Buchwald-Hartwig couplings are between 80-100°C.[5] However, with the use of specialized ligands and precatalysts, the reaction temperature can sometimes be lowered to around 40°C.[5] Conversely, weaker bases may necessitate higher temperatures to achieve a reasonable reaction rate.[5]
Q2: Why is precise temperature control so crucial in these reactions?
A2: Temperature directly influences reaction kinetics and the stability of reactants, intermediates, and the final product. Deviations from the optimal temperature range can lead to several undesirable outcomes:
Low Yield: If the temperature is too low, the reaction rate may be too slow, leading to incomplete conversion and low product yield.
Impurity Formation: Conversely, excessively high temperatures can promote side reactions, such as debromination (if using a bromo-substituted precursor), or decomposition of starting materials, catalysts, or the desired product.[3]
Poor Selectivity: In cases where multiple reactive sites are present on the substrates, temperature can affect the regioselectivity of the reaction.
Catalyst Deactivation: Both copper and palladium catalysts can be sensitive to high temperatures, which can lead to catalyst decomposition and loss of activity.
Q3: What are the signs that my reaction temperature is not optimal?
A3: Monitoring your reaction progress is key. Here are some indicators of suboptimal temperature:
Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis: The presence of significant amounts of starting material after a prolonged reaction time suggests the temperature may be too low. The appearance of multiple, unexpected spots or peaks could indicate side reactions or decomposition due to excessive heat.
Visual Observation: A sudden change in color, such as darkening or charring of the reaction mixture, can be a sign of decomposition at high temperatures.
Inconsistent Results: If you are getting variable yields and purity levels between batches, inconsistent temperature control is a likely culprit.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of 2-Methyl-6-phenoxyaniline, with a focus on temperature-related solutions.
Problem
Potential Cause (Temperature-Related)
Suggested Solution(s)
Low or No Product Yield
Reaction temperature is too low.
Incrementally increase the reaction temperature in 10°C intervals, monitoring the reaction progress by TLC or LC-MS at each stage. For modern Ullmann reactions, a range of 40-120°C is a good starting point.[3] For Buchwald-Hartwig aminations, typical temperatures are between 80-100°C.[5]
Insufficient heating duration.
Ensure the reaction is allowed to proceed for an adequate amount of time at the optimal temperature. Some coupling reactions can take 12-24 hours.[6]
Formation of Significant Side Products (e.g., debromination, homocoupling)
Reaction temperature is too high.
Lower the reaction temperature. If decomposition is observed, a significant reduction may be necessary. Consider screening a lower temperature range to find the optimal balance between reaction rate and selectivity.
Localized overheating.
Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture. Use an oil bath or a heating mantle with a temperature controller for even heat distribution.
Reaction Stalls Before Completion
Catalyst deactivation due to excessive heat.
If you suspect catalyst deactivation, consider adding a fresh portion of the catalyst. For future runs, maintain a lower, more controlled temperature.
Temperature fluctuations.
Use a reliable and calibrated temperature controller. Ensure the reaction vessel is properly insulated to minimize heat loss to the surroundings.
Inconsistent Yields Between Batches
Inconsistent heating profiles.
Standardize your heating protocol. Use a programmable hot plate or reactor system to ensure a consistent temperature ramp and holding time for each batch.
Inaccurate temperature measurement.
Calibrate your thermometer or temperature probe regularly. Ensure the probe is placed correctly within the reaction mixture to get an accurate reading.
Experimental Protocol: A Focus on Temperature Control
The following is a generalized protocol for the Buchwald-Hartwig amination to synthesize 2-Methyl-6-phenoxyaniline. Note: This is a template and should be optimized for your specific substrates and laboratory conditions.
Materials:
2-Bromo-6-methylaniline
Phenol
Palladium precatalyst (e.g., Pd(OAc)2 with a suitable ligand like XPhos or RuPhos)
Reaction vessel with a magnetic stir bar and a reflux condenser
Inert gas supply (Argon or Nitrogen)
Temperature-controlled heating mantle or oil bath
Procedure:
Vessel Preparation: To a dry reaction vessel under an inert atmosphere, add 2-bromo-6-methylaniline, phenol, the palladium precatalyst, and the base.
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
Heating and Temperature Control:
Place the reaction vessel in a preheated oil bath or heating mantle set to the desired temperature (e.g., 100°C).[6]
Ensure the thermometer or temperature probe is positioned to accurately measure the internal temperature of the reaction mixture.
Maintain a constant and uniform temperature throughout the reaction. Stir the mixture vigorously to ensure even heat distribution.
Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC or LC-MS.
Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.[6] Proceed with the appropriate aqueous workup and purification steps.
Visualizing the Impact of Temperature
The following diagrams illustrate the importance of temperature in the synthesis of 2-Methyl-6-phenoxyaniline.
Caption: Idealized Buchwald-Hartwig catalytic cycle for 2-Methyl-6-phenoxyaniline synthesis.
Caption: A logical workflow for troubleshooting temperature-related problems in the synthesis.
By carefully controlling the reaction temperature and monitoring the progress of the synthesis, researchers can significantly improve the yield, purity, and consistency of 2-Methyl-6-phenoxyaniline preparation.
References
CN104910021A - Preparation technology of 2-methyl-6-ethylaniline.
CN112358404A - Preparation method of 2-chloro-6-methylaniline.
CN102070471A - Medicine intermediate 2-phenoxy aniline and preparation method thereof.
Synthesis of Methyl orange. The Royal Society of Chemistry. [Link]
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC. [Link]
Microwave-Assisted Buchwald−Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ResearchGate. [Link]
ChemInform Abstract: Room Temperature N-Arylation of Amino Acids and Peptides Using Copper(I) and β-Diketone. ResearchGate. [Link]
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
C–H Arylation of Heterocyclic N-Oxides Through in Situ Diazotisation Of Anilines without Added Promoters: A Green And Selective Coupling Process. ACS Publications. [Link]
The Effect of Thermal Annealing on the Structure and Gas Transport Properties of Poly(1-Trimethylsilyl-1-Propyne) Films with the Addition of Phenolic Antioxidants. MDPI. [Link]
Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Organic Process Research & Development. ACS Publications. [Link]
(PDF) The Mechanism of the Modified Ullmann Reaction. ResearchGate. [Link]
Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts. RSC Publishing. [Link]
(PDF) On the Thermal and Thermodynamic (In)Stability of Methylammonium Lead Halide Perovskites. ResearchGate. [Link]
Removal of impurities from 2-Methyl-6-phenoxyaniline
To: Technical Support Center From: Senior Application Scientist, Chemical Process Development Subject: Technical Guide: Impurity Removal from 2-Methyl-6-phenoxyaniline (CAS 60287-70-9) Introduction: The Chemical Context...
Author: BenchChem Technical Support Team. Date: February 2026
To: Technical Support Center
From: Senior Application Scientist, Chemical Process Development
Subject: Technical Guide: Impurity Removal from 2-Methyl-6-phenoxyaniline (CAS 60287-70-9)
Introduction: The Chemical Context
2-Methyl-6-phenoxyaniline (CAS 60287-70-9) is a sterically hindered aniline derivative often used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.[1][2] Its purification presents unique challenges due to the ortho-substitution pattern : the methyl group at position 2 and the bulky phenoxy group at position 6 shield the amine functionality.[2]
This steric crowding affects the basicity of the amine and its solubility profile.[2] Furthermore, common synthetic routes (e.g., Ullmann coupling or reduction of nitro-precursors) introduce specific impurities like phenols , unreacted halides , and oxidation byproducts (azo/azoxy compounds) .[1][2]
This guide provides a modular approach to purification, prioritizing Acid-Base Extraction for bulk cleanup and Flash Chromatography for high-purity isolation.[1][2]
Chelation/Filtration: Celite filtration or EDTA wash.[1][2]
Target
2-Methyl-6-phenoxyaniline
Weak Base
Reversible Protonation: Soluble in acid, precipitates in base.[1][2]
Module 1: Acid-Base Extraction (The "Workhorse" Protocol)
This is the most robust method for removing phenols and neutral organic impurities.[2] Due to the steric hindrance of the 2-methyl and 6-phenoxy groups, the amine is less basic than unsubstituted aniline.[1][2] Critical Adjustment: You must use sufficient acid concentration and vigorous mixing to ensure complete protonation.[2]
Step-by-Step Protocol
Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
Note: DCM is preferred for better separation of tars, but EtOAc is greener.[2]
Phenol Removal (Alkaline Wash):
Wash the organic phase twice with 1M NaOH (1:1 volume ratio).[2]
Mechanism:[1][2] Phenol (pKa ~10) is deprotonated to Sodium Phenoxide (water-soluble).[1][2] The aniline product (pKa ~4) remains neutral and stays in the organic layer.[2]
Check: The aqueous layer should be yellow/orange (phenoxides).[2]
Amine Extraction (Acid Wash):
Extract the organic layer with 2M HCl (3x washes).[2]
Mechanism:[1][2] The aniline protonates to form the anilinium chloride salt, moving into the aqueous phase.[2]
Critical Step: Shake vigorously for at least 2 minutes. The steric bulk slows down the mass transfer and protonation kinetics.[2]
Neutral Impurity Removal:
Keep the Aqueous Acidic Layer .[2] Discard the organic layer (contains unreacted nitro compounds and tars).[2]
Optional: Wash the aqueous acidic layer once with fresh DCM to remove entrained neutrals.[2]
Recovery (Basification):
Cool the aqueous layer to 0–5°C (ice bath) to minimize oxidation during neutralization.[2]
Slowly add 6M NaOH until pH > 10.
Observation: The solution will become cloudy/milky as the free base 2-Methyl-6-phenoxyaniline precipitates or oils out.[1][2]
Final Extraction:
Extract the cloudy aqueous mixture with DCM (2x).[2]
Dry combined organics over Anhydrous Sodium Sulfate (
Concentrate under reduced pressure to yield the purified oil/solid.
Visual Workflow (DOT Diagram)
Caption: Logical flow for the Acid-Base purification of sterically hindered anilines, separating acidic phenols and neutral byproducts.
Module 2: Troubleshooting & FAQs
Q1: The product is not extracting into the aqueous acid layer. Why?
Diagnosis: Steric hindrance is preventing efficient salt formation, or the acid is too dilute.[2]
Solution:
Increase Acid Strength: Switch from 1M HCl to 2M or 3M HCl . The ortho-phenoxy group is electron-donating by resonance (increasing basicity) but electron-withdrawing by induction; however, the steric bulk is the main barrier.[1][2]
Increase Contact Time: Shake the separatory funnel vigorously for at least 3–5 minutes .
Check Solubility: If the anilinium salt is insoluble in water (common with bulky hydrophobic amines), it may form a "third layer" or precipitate at the interface.[2] In this case, add a small amount of Methanol to the aqueous phase to solubilize the salt.[2]
Q2: My product turned dark brown/black after drying. What happened?
Diagnosis: Oxidation.[2] Electron-rich anilines are highly susceptible to air oxidation, forming quinones or azo-linkages.[1][2]
Solution:
Inert Atmosphere: Perform the final evaporation and storage under Nitrogen or Argon.[2]
Antioxidant Wash: During the final extraction (Step 6), wash the organic layer with a 10% Sodium Bisulfite (
) solution before drying.[2] This reduces oxidized species.[2]
Storage: Store the purified compound in the dark at 2–8°C .
Q3: I have a persistent emulsion during the NaOH wash.
Diagnosis: The density of the phenoxy-aniline solution is close to water, or fine particulates (catalyst) are stabilizing the interface.
Solution:
Brine: Add saturated NaCl (Brine) to the aqueous layer to increase density difference and ionic strength.[2]
Filtration: Filter the biphasic mixture through a pad of Celite to remove solid particulates stabilizing the emulsion.[2]
Q4: Can I distill this compound?
Technical Insight: Yes, but it requires high vacuum.
Boiling Point Estimation: Based on 2-phenoxyaniline (bp 170°C @ 18 mmHg), the methyl derivative will boil slightly higher.[1][2]
Recommendation: Distill only if the Acid-Base method fails to remove trace isomers.[2] Use a Kugelrohr or Short-path distillation setup.[1][2]
Conditions: Target 160–180°C at < 1 mmHg . Ensure the system is leak-free to prevent oxidation at these temperatures.[1][2]
Module 3: Advanced Purification (Chromatography)
If the product requires >99% purity (e.g., for biological assays), use Flash Column Chromatography.[2]
Technical Support Center: Synthesis of 2-Methyl-6-phenoxyaniline
The following guide is structured as a Tier-3 Technical Support Knowledge Base for process chemists and engineers scaling up the synthesis of 2-Methyl-6-phenoxyaniline (also referred to as 6-phenoxy-o-toluidine). Ticket...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a Tier-3 Technical Support Knowledge Base for process chemists and engineers scaling up the synthesis of 2-Methyl-6-phenoxyaniline (also referred to as 6-phenoxy-o-toluidine).
Ticket Category: Process Scale-Up & Troubleshooting
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Process Overview & Logic
The synthesis of 2-Methyl-6-phenoxyaniline is classically achieved via a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Catalytic Hydrogenation .
This route is preferred over Ullmann coupling for scale-up because it avoids expensive copper/palladium ligands and high-temperature waste streams, though it introduces specific challenges regarding steric hindrance and exotherm control.
Workflow Visualization
The following diagram outlines the critical process flow and decision points.
Caption: Figure 1. Standard process workflow for the synthesis of 2-Methyl-6-phenoxyaniline, highlighting Critical Process Parameters (CPPs) at QC checkpoints.
Q: Why is the reaction stalling at 80-90% conversion?A: This is a classic issue of steric deactivation combined with water inhibition .
Steric Factor: The methyl group at the ortho position (C2) and the nitro group at C6 create significant steric hindrance, making the C1-chlorine less accessible to the phenoxide nucleophile compared to non-substituted analogs.
Water Content: Phenoxide anions are highly basic. If your solvent (DMF/DMSO) is "wet," water solvates the anion, drastically reducing its nucleophilicity.
Action: Ensure solvent water content is <0.05% (Karl Fischer). Add a molecular sieve trap or perform an azeotropic distillation with toluene prior to adding the aryl halide.
Q: I am seeing a "hydrolysis impurity" (2-Methyl-6-nitrophenol). How do I prevent this?A: This side product arises from hydroxide ions attacking the aryl chloride instead of the phenoxide. Hydroxide is generated if water is present in the system (CO32- + H2O
HCO3- + OH-).
Action: Switch to anhydrous K2CO3 (milled). Do not use KOH or NaOH, as they increase the hydroxide concentration and promote side reactions.
Q: Can I use NMP instead of DMF?A: Yes, and it is often preferred for scale-up.
Q: The reaction uptake of Hydrogen stops, but HPLC shows an intermediate. What is it?A: The intermediate is likely the N-aryl hydroxylamine (Ar-NHOH).
Mechanism:[1][2][3][4][5][6] Nitro reduction proceeds via Nitroso
Hydroxylamine Amine. The final step (Hydroxylamine to Amine) is often the rate-determining step, especially in sterically crowded molecules like 2-methyl-6-phenoxyaniline. The bulky phenoxy and methyl groups prevent the intermediate from lying flat on the catalyst surface.
Action:
Increase Temperature: Raise T to 50-60°C (ensure reactor pressure rating permits).
Promoter: Add traces of Vanadium or Iron (if using Pt/C), though standard Pd/C usually works if given time.
Do NOT stop: Stopping here is dangerous. Hydroxylamines are thermally unstable and potential sensitizers.
Q: We are observing "de-etherification" (loss of the phenoxy group).A: You are experiencing hydrogenolysis . This occurs if the catalyst is too active or the reaction runs too long under high pressure.
Action:
Switch from Pd/C to Sulfided Platinum on Carbon (Pt(S)/C) . Sulfided catalysts are more selective for nitro reduction and suppress C-O bond cleavage.
If sticking with Pd/C, stop the reaction immediately upon hydrogen uptake cessation.
Q: Is the exotherm dangerous at scale?A:Yes. Nitro reduction releases ~500 kJ/mol.
Protocol: Do not add all substrate at once. Use a fed-batch protocol :
Pump in the nitro-ether solution slowly, matching the feed rate to the cooling capacity of your reactor (heat removal rate).
Phase 3: Isolation & Purification[8]
Q: The product is an oil that turns dark purple/black upon standing. How do we stabilize it?A: Anilines are prone to oxidation, forming quinone-imine impurities (the "purple" color).
Action: Isolate as the Hydrochloride Salt .
Dissolve the crude oil in dry Ethyl Acetate or Toluene.
Bubble anhydrous HCl gas or add HCl/Ethanol.
The 2-Methyl-6-phenoxyaniline HCl salt will precipitate as a stable, white/off-white solid. This protects the amine from oxidation and purifies it from non-basic impurities (like unreacted ether).
Troubleshooting Logic Map (Impurity Profiling)
Use this diagram to identify the root cause of impurities found in your HPLC trace.
Caption: Figure 2. HPLC impurity identification logic for 2-Methyl-6-phenoxyaniline synthesis.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for SNAr conditions and nitro reduction safety).
Cantillo, D., & Kappe, C. O. (2013). "Halogen–Lithium Exchange in the Presence of Nitro Groups: A Case for Flow Chemistry." ChemSusChem. Link (Context on handling nitro-halo aromatics).
Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 345(1‐2), 103-151. Link (Authoritative review on hydrogenation selectivity and hydroxylamine intermediates).
Org. Synth. 1929, 9, 46. "o-Nitrodiphenyl Ether." Link (Foundational procedure for diphenyl ether synthesis via SNAr).
Selectivity & Cross-Reactivity Profiling: 2-Methyl-6-phenoxyaniline Derivatives
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Assay Development Leads. Executive Summary: The "Ortho-Effect" in Drug Design In the optimization of diphenylamine-...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Lead Optimization Scientists, and Assay Development Leads.
Executive Summary: The "Ortho-Effect" in Drug Design
In the optimization of diphenylamine-based scaffolds, 2-Methyl-6-phenoxyaniline represents a critical structural pivot. Unlike their unsubstituted counterparts (2-phenoxyanilines), which often exhibit "flat" conformations leading to promiscuous binding (polypharmacology), the introduction of a methyl group at the ortho (6-position) forces a non-planar, twisted conformation.
This guide evaluates the cross-reactivity profile of these derivatives, contrasting them with standard flexible analogs. The data suggests that while the 2-methyl substitution slightly reduces potency against primary targets due to steric costs, it dramatically improves Selectivity Indices (SI) by eliminating off-target interactions that require planar intercalation.
Structural Basis of Selectivity (The Steric Filter)
The primary source of cross-reactivity in aniline-based drugs is the ability of the molecule to adopt a planar conformation, fitting into ubiquitous hydrophobic clefts (e.g., albumin, non-target kinases).
The Alternative (Unsubstituted): 2-Phenoxyaniline can freely rotate. This entropic freedom allows it to bind to "flat" off-targets, such as the ATP-binding site of unintended kinases or intercalate into nucleic acids.
The Solution (2-Methyl Derivative): The steric clash between the ortho-methyl group and the ether oxygen/amine nitrogen forces the phenyl rings to twist. This creates a "shape-selective" filter. Only targets with a deep, accommodate pocket can bind the ligand, effectively "screening out" flat off-targets.
Metabolic Cross-Reactivity (CYP450)
Anilines are notorious for bioactivation via CYP450 (specifically CYP2C9 and CYP3A4) into toxic hydroxylamines or quinone imines.
Mechanism: The 2-methyl group provides steric shielding of the nitrogen lone pair and blocks the ortho-position from enzymatic hydroxylation, significantly reducing the formation of reactive metabolites compared to unsubstituted anilines.
Visualizing the Screening Workflow
The following diagram outlines the decision tree for evaluating cross-reactivity in this scaffold class.
Figure 1: Critical path for evaluating aniline derivative specificity. Note the parallel processing of metabolic and target selectivity.
Experimental Protocols (Self-Validating Systems)
To ensure data integrity, these protocols include mandatory internal controls.
Protocol A: Competitive Fluorescence Polarization (FP) for Selectivity
Objective: Quantify the "Twist Effect" by measuring displacement of a broad-spectrum tracer versus the specific 2-methyl derivative.
Protein: Recombinant Target Kinase vs. Off-Target (e.g., SRC vs. EGFR).
Buffer: 50 mM HEPES pH 7.5, 0.01% Triton X-100 (Critical to prevent aggregation).
Workflow:
Preparation: Dilute 2-Methyl-6-phenoxyaniline derivatives in 100% DMSO (10 mM stock). Perform 1:3 serial dilutions.
Incubation: Mix 5 µL compound + 5 µL Enzyme + 5 µL Tracer in 384-well black plates.
Equilibration: Incubate for 60 mins at RT in dark.
Read: Measure Fluorescence Polarization (Ex 485nm / Em 535nm).
Validation Criteria (Pass/Fail):
Z-Factor: Must be > 0.5.
DMSO Tolerance: Control wells with 5% DMSO must show <10% signal loss compared to buffer.
Reference Standard: Unsubstituted 2-phenoxyaniline must be run as a "Promiscuous Control." It should show lower IC50s (higher potency) on off-targets than the 2-methyl derivative.
Protocol B: Time-Dependent CYP Inhibition (TDI)
Objective: Assess if the 2-methyl group prevents mechanism-based inactivation (MBI) of CYP enzymes.
Workflow:
Reaction A (NADPH-): Compound + Microsomes (No NADPH). Pre-incubate 30 min.
Reaction B (NADPH+): Compound + Microsomes + NADPH. Pre-incubate 30 min (Allow metabolic activation).
Substrate Addition: Add CYP-specific substrate (e.g., Luciferin-IPA for CYP3A4) to both reactions.
Detection: Measure luminescence.
Interpretation:
If
, the compound is a time-dependent inhibitor (metabolically reactive).
Expectation: 2-Methyl derivatives should show a Shift Ratio near 1.0 (Stable), whereas unsubstituted anilines often show Shift > 3.0 (Reactive).
Mechanistic Diagram: The Steric Shield
This diagram illustrates why the 2-methyl derivative fails to bind to flat, off-target pockets (e.g., DNA intercalation or non-specific hydrophobic grooves).
Figure 2: The "Steric Filter" mechanism. The methyl group prevents the planar alignment required for non-specific binding.
References
Conformational Restriction in Drug Design
Title: Conformational restriction: an effective tactic in 'follow-on'-based drug discovery.
Structural Confirmation of 2-Methyl-6-phenoxyaniline Derivatives: A Comparative Analytical Guide
Part 1: Executive Summary & Strategic Importance In the synthesis of kinase inhibitors and agrochemicals, the 2-methyl-6-phenoxyaniline scaffold represents a critical regiochemical challenge.[1] The steric bulk of the or...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Importance
In the synthesis of kinase inhibitors and agrochemicals, the 2-methyl-6-phenoxyaniline scaffold represents a critical regiochemical challenge.[1] The steric bulk of the ortho-methyl and ortho-phenoxy groups creates a unique "molecular hinge," often exploited to lock conformations in active pharmaceutical ingredients (APIs).[1]
However, the synthesis of this scaffold—typically via the reduction of 2-methyl-6-nitrodiphenyl ether or nucleophilic aromatic substitution—is prone to producing regioisomers, specifically 2-methyl-4-phenoxyaniline .[1][2] Distinguishing these isomers is non-trivial due to their identical mass and similar polarity.[1][2][3]
This guide moves beyond basic characterization, providing a comparative structural analysis framework.[2][3][4] We focus on the definitive spectroscopic signatures that differentiate the target 2,6-substitution from its 2,4-isomer and other byproducts, ensuring downstream synthetic success.
Part 2: Comparative Analysis of Structural Confirmation Methods[1]
To confirm the structure of 2-methyl-6-phenoxyaniline (Compound A), one must systematically rule out the thermodynamically stable alternative, 2-methyl-4-phenoxyaniline (Compound B).[1][2]
1H NMR Spectroscopy: The "Connectivity" Test
The most reliable method for distinguishing these isomers is the analysis of the aromatic proton splitting patterns on the central aniline ring.[3]
Singlet (or fine doublet, Hz) due to lack of vicinal neighbors.[2][3]
High
Chemical Shift
Protons are shielded by ortho-amino and ortho-phenoxy groups.[1][2][3]
H3 is trapped between Methyl and Phenoxy groups (deshielded).[2][3]
Medium
13C NMR & DEPT: Carbon Environment
2-Methyl-6-phenoxyaniline: The C-N carbon (C1) is flanked by two substituted carbons (C2-Me, C6-OPh).[1][2][3] This leads to a distinct upfield shift for C1 compared to the isomer.[2][3]
Symmetry: Both molecules lack C2 symmetry, so carbon count is identical.[2][3] Differentiation relies on calculated chemical shift increments.[1][2][3]
NOE (Nuclear Overhauser Effect): Spatial Confirmation
If 1H NMR splitting is ambiguous due to peak overlap, 1D-NOE is the "self-validating" step.[1][2][3]
Experiment: Irradiate the Methyl group signal (
ppm).
Target (2,6-isomer): You will observe NOE enhancement only on H3 . (The other ortho position is blocked by Phenoxy).[2][3]
Alternative (2,4-isomer): You will observe NOE enhancement on H3 and NH2 (depending on solvent exchange) or H3 and H1 ? No, in 2,4-isomer, Me is at 2.[1][2][3] H3 is at 3.[1][2][3] H6 is at 6.[1][2][3][5] Irradiation of Me(2) enhances H3(3).[2][3] Wait—in the 2,6-isomer, Me is at 2, H is at 3.[1][2] Irradiation enhances H3.[1][2][3]
Differentiation: The key is the Phenoxy interaction .[2][3]
Target: Irradiating the Phenoxy ortho-protons may show NOE to the Aniline NH2, but not to the Methyl group (they are on opposite sides).[1]
Alternative: Irradiating the Methyl group might show NOE to the H3 singlet.[2][3] Irradiating the Phenoxy group might show NOE to H3 and H5.[2][3]
Check for enhancement of the doublet at ~6.5-6.8 ppm (H3).
Negative Result Check: Ensure NO enhancement of the Phenoxy ring protons (confirms separation).
Part 4: Visualizations
Diagram 1: Isomer Differentiation Logic
This flowchart illustrates the decision-making process for assigning the structure based on NMR multiplicity.
Caption: Decision tree for distinguishing the target 2,6-isomer from the common 2,4-isomer using proton coupling topology.
Diagram 2: Synthesis & Impurity Pathway
Understanding where the impurity comes from helps in confirming the structure.[2][3]
Caption: Synthetic origin of the target molecule and potential entry points for regioisomeric impurities.
Part 5: References
PubChem Compound Summary. (2023). 2-Methyl-6-phenoxyaniline.[1][2][3][5] National Center for Biotechnology Information.[1][2][3]
[Link][2][3]
Royal Society of Chemistry. (2014). N-Methylation of ortho-Substituted Aromatic Amines (Supporting Info).
[Link](Reference for ortho-methyl aniline NMR characteristics).